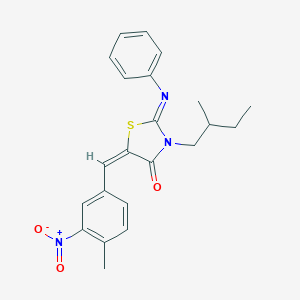
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is a compound that has been widely studied for its potential applications in scientific research. This compound is a thiazolidinone derivative that has shown promising results in various research studies due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound has the ability to inhibit the activity of various enzymes and proteins, including tyrosinase, acetylcholinesterase, and α-glucosidase. The compound has also been found to have a potent antioxidant activity, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has various biochemical and physiological effects. The compound has been found to have a potent antimicrobial activity against various bacteria and fungi. The compound has also been shown to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus. Additionally, the compound has been found to have anticancer activity against various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments is its unique chemical structure and properties. The compound has been found to have potent antimicrobial, antiviral, anticancer, and antioxidant properties, which make it a promising candidate for various scientific research studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one. One potential direction is the exploration of its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. Another potential direction is the development of new derivatives and analogs of this compound with improved properties and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound for various research applications.
Synthesemethoden
The synthesis of 5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-methyl-1,3-thiazolidin-4-one with 3-nitro-4-methylbenzaldehyde and 2-methyl-1-butylamine. The reaction occurs in the presence of a suitable catalyst and under controlled conditions. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to have antimicrobial, antiviral, anticancer, and antioxidant properties. The compound has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
Produktname |
5-{3-Nitro-4-methylbenzylidene}-3-(2-methylbutyl)-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C22H23N3O3S |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
(5E)-3-(2-methylbutyl)-5-[(4-methyl-3-nitrophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H23N3O3S/c1-4-15(2)14-24-21(26)20(29-22(24)23-18-8-6-5-7-9-18)13-17-11-10-16(3)19(12-17)25(27)28/h5-13,15H,4,14H2,1-3H3/b20-13+,23-22? |
InChI-Schlüssel |
ZKXIBAPBUKLSKR-FTEWTSQZSA-N |
Isomerische SMILES |
CCC(C)CN1C(=O)/C(=C\C2=CC(=C(C=C2)C)[N+](=O)[O-])/SC1=NC3=CC=CC=C3 |
SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CCC(C)CN1C(=O)C(=CC2=CC(=C(C=C2)C)[N+](=O)[O-])SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B297528.png)
![2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297529.png)
![N-benzyl-2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-ethoxybenzylidene}hydrazino)-2-oxoacetamide](/img/structure/B297530.png)
![2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B297533.png)
![2-(2-{4-[2-(3-chloro-2-methylanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide](/img/structure/B297535.png)
![4-(2,4-dichlorophenoxy)-N'-{(E)-[3-methoxy-2-(prop-2-yn-1-yloxy)phenyl]methylidene}butanehydrazide](/img/structure/B297536.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(pentyloxy)benzylidene]propanohydrazide](/img/structure/B297538.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B297539.png)
![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B297540.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(3-methoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]propanehydrazide](/img/structure/B297541.png)
![ethyl {4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenoxy}acetate](/img/structure/B297543.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene]acetohydrazide](/img/structure/B297544.png)